Ethyl 5-methyl-2-oxopiperidine-3-carboxylate
CAS No.: 102943-16-8
Cat. No.: VC20766824
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102943-16-8 |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | ethyl 5-methyl-2-oxopiperidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
| Standard InChI Key | MYTPYJOXYXVLKN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC(CNC1=O)C |
| Canonical SMILES | CCOC(=O)C1CC(CNC1=O)C |
Introduction
Structure and Chemical Properties
Ethyl 5-methyl-2-oxopiperidine-3-carboxylate features a six-membered piperidine ring with a carbonyl group at position 2 (creating the lactam structure), an ethyl carboxylate group at position 3, and distinctively, a methyl substituent at position 5. The molecular formula is C9H15NO3, consistent with structurally similar compounds in this class . The structural characteristics of this compound can be understood through comparison with its isomers.
Structural Characteristics
The compound contains:
-
A 2-oxopiperidine (lactam) core structure
-
An ethyl carboxylate substituent at the 3-position
-
A methyl group at the 5-position of the piperidine ring
The presence of the methyl group at the 5-position distinguishes this compound from its isomers, such as Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (with N-methylation) and Ethyl 4-methyl-2-oxopiperidine-3-carboxylate (with methylation at position 4).
Physical and Chemical Properties
While specific experimental data for Ethyl 5-methyl-2-oxopiperidine-3-carboxylate is limited in the available literature, properties can be reasonably estimated based on structurally similar compounds. The comparable compound Ethyl 1-methyl-2-oxopiperidine-3-carboxylate has the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 185.22 g/mol |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Ethyl 5-methyl-2-oxopiperidine-3-carboxylate would be expected to have similar properties, though with potentially different solubility and lipophilicity characteristics due to the repositioning of the methyl group from the nitrogen to the carbon at position 5 .
Spectroscopic Identification
Spectral Data Analysis
The spectroscopic characterization of Ethyl 5-methyl-2-oxopiperidine-3-carboxylate would typically involve various analytical techniques. Based on data from similar compounds, expected spectral features would include:
NMR Spectroscopy
The 1H-NMR spectrum would likely show characteristic signals including:
-
A triplet at approximately δ 1.2-1.3 ppm for the methyl group of the ethyl ester
-
A doublet at approximately δ 0.9-1.1 ppm for the 5-methyl substituent
-
Complex multiplets for the piperidine ring protons
-
A quartet at approximately δ 4.1-4.2 ppm for the methylene protons of the ethyl ester
-
A broad singlet at approximately δ 5.5-6.5 ppm for the NH proton
Infrared Spectroscopy
Expected IR absorption bands would include:
-
A strong carbonyl stretching band for the lactam around 1650-1670 cm-1
-
A strong carbonyl stretching band for the ester around 1720-1740 cm-1
-
N-H stretching around 3200-3300 cm-1
-
C-H stretching around 2800-3000 cm-1
Comparison with Structural Analogs
Related Piperidine Derivatives
Several structurally related compounds appear in the scientific literature, with varying substitution patterns on the piperidine ring. Comparing these analogs provides valuable context for understanding the potential properties and applications of Ethyl 5-methyl-2-oxopiperidine-3-carboxylate.
Ethyl 1-methyl-2-oxopiperidine-3-carboxylate
This structural isomer has the methyl group attached to the nitrogen atom rather than at the 5-position. It has the following characteristics:
-
PubChem CID: 16719542
-
Molecular Weight: 185.22 g/mol
-
Computed properties include XLogP3-AA of 0.6, suggesting moderate lipophilicity
Ethyl 4-methyl-2-oxopiperidine-3-carboxylate
This isomer has the methyl group at the 4-position of the piperidine ring. Limited information is available on this specific compound, but it shares the same molecular formula (C9H15NO3) as the target compound.
Comparative Analysis
The following table provides a comparative analysis of these structural isomers:
| Compound | Methyl Position | Expected Effect on Properties |
|---|---|---|
| Ethyl 5-methyl-2-oxopiperidine-3-carboxylate | Position 5 (ring) | May affect ring conformation and stereochemistry at adjacent positions |
| Ethyl 1-methyl-2-oxopiperidine-3-carboxylate | Position 1 (nitrogen) | Affects hydrogen bonding capability by removing the N-H donor |
| Ethyl 4-methyl-2-oxopiperidine-3-carboxylate | Position 4 (ring) | May affect conformation and introduce different stereochemical considerations |
The position of the methyl group is likely to influence several properties:
-
Ring conformation and flexibility
-
Hydrogen bonding capacity
-
Metabolic stability
-
Binding interactions with potential biological targets
Future Research Directions
Structure-Activity Relationship Studies
Systematic investigation of how the position of the methyl group affects biological activity could provide valuable insights for drug design. Comparing the 5-methyl isomer with the 1-methyl and 4-methyl variants could reveal important structure-activity relationships.
Synthetic Methodology Development
Development of efficient and selective methods for the synthesis of specifically substituted 2-oxopiperidine-3-carboxylates remains an important area for future research. This includes stereoselective approaches to control the configuration at the stereogenic centers.
Exploration of Chemical Reactivity
Further exploration of the reactivity of Ethyl 5-methyl-2-oxopiperidine-3-carboxylate, particularly with respect to:
-
Modifications of the ethyl ester group
-
Transformations of the lactam functionality
-
Reactions involving the methyl substituent
-
Stereoselective modifications at the 3-position
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume